molecular formula C23H24ClN3O2S B2432821 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226449-64-4

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2432821
CAS RN: 1226449-64-4
M. Wt: 441.97
InChI Key: ZFYKTJUZFCVLCA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : A study outlined a convenient sequence for preparing heterocyclic compounds, demonstrating the utility of certain phenyl ethanones in condensation reactions leading to heterocyclization and the synthesis of various heterocyclic compounds, such as isoflavones, isoxazole, pyrazoles, and substituted aminopyrimidines, which have potential biological applications (Moskvina, Shilin, & Khilya, 2015).

  • Antagonist for CB1 Receptors : A potential imaging agent for CB1 receptors was synthesized, indicating the chemical's utility in developing radiotracers for neurological studies (Kumar et al., 2004).

  • Selective Estrogen Receptor Modulators (SERMs) : Research into the synthesis of compounds related to selective estrogen receptor modulators (SERMs) found that modifications to the carbonyl group can significantly increase estrogen antagonist potency, suggesting applications in cancer therapy (Palkowitz et al., 1997).

Molecular Studies and Antimicrobial Activity

  • Molecular Docking Studies : Analysis of benzimidazole derivatives as EGFR inhibitors through molecular docking studies reveals insights into their anti-cancer properties, indicating the role of specific compounds in targeted cancer therapies (Karayel, 2021).

  • Antibacterial Activity : The synthesis of imidazothiadiazoles and related Mannich-base hydrochloride compounds demonstrated enhanced antibacterial activity, pointing towards the development of new antibacterial agents (Hu et al., 2008).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c1-29-20-11-5-17(6-12-20)21-15-25-23(27(21)19-9-7-18(24)8-10-19)30-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKTJUZFCVLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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